N-[4-(1-adamantyl)-2-chlorophenyl]acetamide
Overview
Description
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide is a chemical compound that features an adamantane core, a chlorophenyl group, and an acetamide moiety. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)-2-chlorophenyl]acetamide typically involves the adamantylation of a chlorophenylacetamide precursor. One common method includes the reaction of 1-adamantyl nitrate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)-2-chlorophenyl]acetamide involves its interaction with specific molecular targets. The adamantane core is known to disrupt viral replication by interfering with viral proteins. The chlorophenyl group enhances the compound’s binding affinity to its target, while the acetamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)acetamide: Shares the adamantane core but lacks the chlorophenyl group.
N-(1-adamantyl)-2-chloroacetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-chlorophenyl)acetamide: Lacks the adamantane core, making it less rigid and stable.
Uniqueness
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide is unique due to the combination of the adamantane core and the chlorophenyl group, which provides a balance of rigidity, stability, and enhanced biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[4-(1-adamantyl)-2-chlorophenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGXYKWPWLGYJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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